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Introduction

2-Bromo-6-tert-butylpyridine is a versatile heterocyclic building block that has garnered
significant interest in organic synthesis, particularly in the fields of medicinal chemistry and
materials science. Its unique structural features, namely the sterically demanding tert-butyl
group and the reactive bromine atom on the pyridine scaffold, offer a powerful platform for the
construction of complex molecular architectures. The bulky tert-butyl group can influence the
conformation of molecules, provide steric shielding, and enhance solubility in organic solvents,
while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This
guide provides an in-depth overview of the synthesis, properties, and key applications of 2-
Bromo-6-tert-butylpyridine, complete with experimental protocols and data to facilitate its
effective use in research and development.

Physicochemical Properties and Safety Information

2-Bromo-6-tert-butylpyridine is a liquid at room temperature.[1] While a specific Safety Data
Sheet (SDS) for 2-Bromo-6-tert-butylpyridine is not readily available, data for the closely
related compound 2-bromo-4-tert-butylpyridine suggests that it should be handled with care.[2]
It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate
personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[3]
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Property Value Reference
CAS Number 195044-14-5 [4][5]
Molecular Formula CoH12BrN [41[5]
Molecular Weight 214.10 g/mol [5]

Physical State Liquid [1]

Purity Typically =95% [6]

Safety Precautions:

« Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle in a well-
ventilated area or fume hood.[2][3]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[7]

o Disposal: Dispose of as hazardous waste in accordance with local, state, and federal
regulations. Do not dispose of down the drain.[8]

Synthesis of 2-Bromo-6-tert-butylpyridine

A common method for the synthesis of 2-Bromo-6-tert-butylpyridine involves the reaction of
2,6-dibromopyridine with a Grignard reagent, such as tert-butylmagnesium chloride.[9]

Experimental Protocol: Synthesis from 2,6-
Dibromopyridine

Materials:
e 2,6-Dibromopyridine
o tert-Butylmagnesium chloride (1.0 M solution in THF)

 lodine (catalyst)
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dibromopyridine (14.24 g)
and a catalytic amount of iodine screen copper (1) (0.61 g) in anhydrous THF (180 mL).[9]

Cool the solution to 0 °C in an ice bath.

Slowly add a 1.0 M solution of tert-butylmagnesium chloride in THF (70 mL) dropwise to the
cooled solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1 hour.[9]

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(100 mL).

Extract the mixture with ethyl acetate (100 mL).

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using hexane as the eluent to
yield 2-bromo-6-tert-butylpyridine (10 g).[9]
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Spectroscopic Data

While specific, experimentally verified spectra for 2-Bromo-6-tert-butylpyridine are not widely
published, the following are expected characteristic features based on its structure and data

from analogous compounds.
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Spectroscopic Data

Expected Characteristics

A singlet for the tert-butyl protons (around 1.3

ppm). Three aromatic protons in the pyridine

1H NMR - - . - .
ring, exhibiting coupling patterns typical of a 2,6-
disubstituted pyridine.
Resonances for the quaternary and methyl
carbons of the tert-butyl group. Signals for the
13C NMR

six carbons of the pyridine ring, with the carbon

bearing the bromine atom shifted downfield.

IR Spectroscopy

C-H stretching vibrations for the alkyl and
aromatic groups (around 2850-3100 cm™1).
Aromatic C=C and C=N stretching vibrations
(around 1400-1600 cm™1). C-Br stretching
vibration (typically below 1000 cm~1).[10][11]

Mass Spectrometry

A molecular ion peak (M*) and a characteristic
M+2 peak of nearly equal intensity due to the
presence of the bromine isotopes (°Br and
81Br).[4] Fragmentation may involve the loss of a
methyl group (M-15) or the entire tert-butyl
group (M-57).[12][13]

Reactivity and Applications as a Synthetic Building

Block

The bromine atom at the 2-position of 2-Bromo-6-tert-butylpyridine is the primary site of

reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling

reactions. The steric hindrance from the adjacent tert-butyl group can influence the reactivity

and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-

6-tert-butylpyridine can be coupled with a variety of aryl and heteroaryl boronic acids or
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esters to generate 2-aryl-6-tert-butylpyridine derivatives. These products are valuable scaffolds
in medicinal chemistry and materials science.[14]
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Materials:

2-Bromo-6-tert-butylpyridine

e (4-Methoxyphenyl)boronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

o Potassium carbonate (K2COs)

o Toluene

e Water

o Ethyl acetate

e Brine

Procedure: (Adapted from a general protocol for 2-bromopyridines)[15]

» To an oven-dried Schlenk flask, add 2-Bromo-6-tert-butylpyridine (1.0 mmol), (4-
methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and
tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

o Seal the flask and evacuate and backfill with argon or nitrogen three times.
e Add degassed toluene (8 mL) and water (2 mL) via syringe.
e Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).
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e Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and then brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen
bonds. 2-Bromo-6-tert-butylpyridine can be coupled with a wide range of primary and
secondary amines to produce 2-amino-6-tert-butylpyridine derivatives, which are important
intermediates in drug discovery.[16]

Click to download full resolution via product page
Materials:
e 2-Bromo-6-tert-butylpyridine
e Morpholine
o BrettPhos Pd G3 precatalyst
e Lithium bis(trimethylsilyl)amide (LIHMDS) (1 M solution in THF)
e Anhydrous toluene
e Saturated aqueous ammonium chloride solution
o Ethyl acetate
e Brine

Procedure: (Adapted from a general protocol for 2-bromobenzimidazoles)
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e In a glovebox, add 2-Bromo-6-tert-butylpyridine (1.0 mmol), BrettPhos Pd G3 precatalyst
(0.02 mmoal), and a stir bar to an oven-dried reaction vial.

e Add morpholine (1.2 mmol).

¢ Add anhydrous toluene (2 mL) followed by a 1 M solution of LIHMDS in THF (1.5 mL, 1.5
mmol).

o Seal the vial and heat the reaction mixture to 100 °C with stirring.
o Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the reaction to room temperature and carefully quench with a
saturated aqueous solution of ammonium chloride.

o Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry
over anhydrous sodium sulfate.

o Concentrate under reduced pressure and purify the crude product by flash column
chromatography.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

Substituted pyridines are prevalent scaffolds in a wide range of biologically active compounds,
including kinase inhibitors. The p38 MAP kinase, for instance, is a key target in the
development of anti-inflammatory drugs.[2][5][17][18] The 2-arylpyridine motif, accessible
through Suzuki-Miyaura coupling of 2-Bromo-6-tert-butylpyridine, is a common feature in
many p38 MAP kinase inhibitors. The tert-butyl group can provide beneficial steric interactions
within the kinase's active site.
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Conclusion
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2-Bromo-6-tert-butylpyridine is a valuable and versatile building block for organic synthesis.
Its unique combination of a sterically demanding tert-butyl group and a reactive bromine atom
on a pyridine core allows for the strategic and efficient construction of a wide array of complex
molecules. The amenability of the bromine atom to palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust
platform for the synthesis of substituted pyridines with significant potential in medicinal
chemistry, particularly in the development of kinase inhibitors, as well as in materials science.
This guide provides the foundational knowledge and practical protocols to enable researchers
to effectively utilize this important synthetic intermediate in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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